1,3-Difluoro-4-iodo-2-methylbenzene

Medicinal Chemistry Drug Discovery Physicochemical Properties

1,3-Difluoro-4-iodo-2-methylbenzene is a halogenated aromatic building block with the molecular formula C7H5F2I and a molecular weight of 254.02 g/mol. It is characterized by the substitution pattern on a toluene core: fluorine atoms at the 1- and 3-positions, an iodine atom at the 4-position, and a methyl group at the 2-position.

Molecular Formula C7H5F2I
Molecular Weight 254.02 g/mol
CAS No. 1208077-89-7
Cat. No. B3176891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-4-iodo-2-methylbenzene
CAS1208077-89-7
Molecular FormulaC7H5F2I
Molecular Weight254.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)I)F
InChIInChI=1S/C7H5F2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3
InChIKeyPKBVNKUSYAOUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-4-iodo-2-methylbenzene (CAS 1208077-89-7) for Research Procurement: Key Specifications and Sources


1,3-Difluoro-4-iodo-2-methylbenzene is a halogenated aromatic building block with the molecular formula C7H5F2I and a molecular weight of 254.02 g/mol . It is characterized by the substitution pattern on a toluene core: fluorine atoms at the 1- and 3-positions, an iodine atom at the 4-position, and a methyl group at the 2-position [1]. This compound is widely available from research chemical suppliers, with standard purities ranging from 95% to 98% [2]. It is a liquid at room temperature and is reported to be insoluble in water but soluble in common organic solvents [3].

Why 1,3-Difluoro-4-iodo-2-methylbenzene Cannot Be Substituted with Other Halogenated Toluenes


The specific substitution pattern of 1,3-difluoro-4-iodo-2-methylbenzene is critical for its application in cross-coupling reactions and as a building block for complex molecules. The iodine atom at the 4-position serves as the primary reactive handle for oxidative addition in transition metal-catalyzed reactions like Suzuki and Heck couplings . However, the neighboring fluorine atoms at the 1- and 3-positions and the methyl group at the 2-position create a unique steric and electronic environment that significantly influences both the reactivity of the iodine center and the subsequent functionalization of the fluorine sites . A positional isomer, such as 1,3-difluoro-2-iodo-4-methylbenzene (CAS 1557651-09-8), presents a different substitution pattern [1], which alters the electronic properties and steric hindrance around the reaction center, potentially leading to different reaction rates, selectivities, and yields in multi-step syntheses. Therefore, substituting one for the other without validation can compromise synthetic route reliability and product quality.

Quantitative Differentiation: How 1,3-Difluoro-4-iodo-2-methylbenzene Compares to Analogs and Alternatives


LogP Comparison for Predicting Relative Lipophilicity and Biological Behavior

The calculated octanol-water partition coefficient (LogP) is a key predictor of a compound's lipophilicity, impacting its membrane permeability and potential for biological activity. 1,3-Difluoro-4-iodo-2-methylbenzene has a reported LogP of 3.70 , while its positional isomer, 1,3-difluoro-2-iodo-4-methylbenzene, has a computed LogP (XLogP3) of 3.1 [1]. This indicates that the target compound is significantly more lipophilic than the isomer.

Medicinal Chemistry Drug Discovery Physicochemical Properties ADME

Reactivity Differentiation: Aryl Iodide vs. Aryl Bromide for Metal-Catalyzed Cross-Couplings

The carbon-iodine bond in 1,3-difluoro-4-iodo-2-methylbenzene is inherently more reactive than a carbon-bromine bond towards oxidative addition with transition metal catalysts like palladium(0) . This is a class-level inference based on well-established bond dissociation energies: a typical C-I bond (ca. 209 kJ/mol) is significantly weaker than a C-Br bond (ca. 285 kJ/mol) [1]. The use of the iodide in place of a hypothetical bromide analog (e.g., 1,3-difluoro-4-bromo-2-methylbenzene) enables cross-coupling reactions under milder conditions and often with higher yields.

Synthetic Methodology C-C Bond Formation Cross-Coupling Organic Synthesis

Purity and Supply Reliability: Comparative Assessment of Commercial Availability

Commercial availability and purity are critical factors in research procurement. 1,3-Difluoro-4-iodo-2-methylbenzene is offered with guaranteed minimum purities of 97% to 98% [1] by multiple suppliers. In contrast, the positional isomer 1,3-difluoro-2-iodo-4-methylbenzene (CAS 1557651-09-8) is listed with a lower typical purity of 95% . This indicates a more robust supply chain and higher batch-to-batch consistency for the target compound.

Research Materials Procurement Quality Control Chemical Synthesis

Potential for Direct Late-Stage Functionalization: Enabling Uncommon Transformations

The 1,3-difluoro-4-iodo substitution pattern creates a core that can be directly converted into hypervalent iodine(III) reagents, such as a (difluoroiodo)toluene derivative. These reagents are powerful tools for chemoselective fluorinative transformations. Research on the analogous reagent p-TolIF2 (derived from p-iodotoluene) demonstrates its ability to perform fluorinative ring expansions to yield β,β-difluoroalkyl arenes in yields up to 89% and allylic gem-difluorides in up to 78% [1]. The target compound's additional fluorine substituents are expected to further modulate the reactivity and selectivity of such hypervalent iodine species, offering a differentiated and tunable reagent platform compared to the simpler p-TolIF2.

Late-Stage Functionalization Medicinal Chemistry Fluorination Hypervalent Iodine

Differentiation in Physical State: Practical Handling and Storage Advantages

1,3-Difluoro-4-iodo-2-methylbenzene is reported to be a liquid at room temperature [1]. In comparison, many related dihalogenated toluenes with different substitution patterns or halogen combinations can be low-melting solids. For example, 1,3-difluoro-2-iodo-4-methylbenzene (CAS 1557651-09-8) is also a liquid, but other close analogs like some dihalogenated benzaldehydes or nitro compounds are solids. The liquid physical state of the target compound simplifies handling, weighing, and transfer in a laboratory setting, especially when using automated liquid handling systems, compared to a solid that may require additional steps for dissolution or accurate weighing.

Chemical Handling Laboratory Operations Physical Properties Storage Stability

Optimal Research and Procurement Applications for 1,3-Difluoro-4-iodo-2-methylbenzene


1. Designing and Executing Efficient Palladium-Catalyzed Cross-Coupling Reactions

Given its highly reactive aryl iodide center, which is approximately 76 kJ/mol weaker than a C-Br bond , 1,3-difluoro-4-iodo-2-methylbenzene is an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings. It is particularly well-suited for challenging transformations requiring mild conditions or where catalyst loading needs to be minimized. Researchers can expect faster oxidative addition and higher yields compared to the corresponding aryl bromide, making it the preferred choice for constructing complex biaryl systems in medicinal chemistry programs .

2. Building Fluorinated Fragment Libraries for Drug Discovery

The unique combination of a reactive iodine handle and two fluorine atoms on a methylbenzene core makes this compound an invaluable building block for creating diverse libraries of fluorinated molecules . Fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity. The higher LogP of 3.70 relative to its isomer (LogP 3.1) [1] suggests that derivatives of this compound will exhibit distinct and often more desirable drug-like properties, making it a strategic choice for hit-to-lead and lead optimization campaigns.

3. Developing Novel Hypervalent Iodine Reagents for Late-Stage Fluorination

The structure of 1,3-difluoro-4-iodo-2-methylbenzene is a direct precursor to a new class of (difluoroiodo)toluene reagents [2]. Researchers focused on developing new synthetic methodologies can utilize this compound to generate a reagent for direct fluorinative transformations, such as ring expansions or fluorinations. This application leverages the compound to create value beyond simple building block use, enabling access to β,β-difluoroalkyl arenes and other valuable fluorinated motifs in complex molecular settings [2].

4. Streamlined Laboratory Workflows with Automated Synthesis

For laboratories employing automated synthesis or high-throughput experimentation platforms, the liquid physical state of 1,3-difluoro-4-iodo-2-methylbenzene is a significant operational advantage . Liquid reagents can be accurately dispensed by automated liquid handlers without the need for pre-dissolution, which reduces preparation time and improves reproducibility. Furthermore, the high minimum purity (97-98%) from commercial sources ensures consistent results and minimizes the need for re-validation across different batches, making it a reliable choice for industrial and academic research settings.

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